molecular formula C11H9Cl2NO2 B8335843 Methyl 3-cyano-3-(3,4-dichlorophenyl)propionate

Methyl 3-cyano-3-(3,4-dichlorophenyl)propionate

Cat. No. B8335843
M. Wt: 258.10 g/mol
InChI Key: PBPZECKNZBQALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-3-(3,4-dichlorophenyl)propionate is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-cyano-3-(3,4-dichlorophenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyano-3-(3,4-dichlorophenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-cyano-3-(3,4-dichlorophenyl)propionate

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

methyl 3-cyano-3-(3,4-dichlorophenyl)propanoate

InChI

InChI=1S/C11H9Cl2NO2/c1-16-11(15)5-8(6-14)7-2-3-9(12)10(13)4-7/h2-4,8H,5H2,1H3

InChI Key

PBPZECKNZBQALL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

320 g of potassium carbonate are added to a solution of 260 g of 3-cyano-3-(3,4-dichlorophenyl) propionic acid in 2.7 litres of acetonitrile. The suspension is heated under reflux in adding progressively 110 ml of dimethylsulphate. The mixture is left to return to room temperature after 15 minutes. The reaction mixture is concentrated and then taken up into 2 litres of dichloromethane. The organic phase is washed with water and then concentrated. The residue is taken up into 500 ml of methanol in order to provide the expected ester with a yield of 80%.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.